molecular formula C14H21N3O B14960170 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide

Katalognummer: B14960170
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: FUGQIQNJOBDQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide backbone, with a 4-methylpyrimidin-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide typically involves the reaction of cyclohexylamine with 4-methylpyrimidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-cyclohexyl-N-(4-methylpyridin-2-yl)propanamide
  • 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)butanamide
  • 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)pentanamide

Uniqueness

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the 4-methylpyrimidin-2-yl substituent allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C14H21N3O/c1-11-9-10-15-14(16-11)17-13(18)8-7-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,15,16,17,18)

InChI-Schlüssel

FUGQIQNJOBDQDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)NC(=O)CCC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.